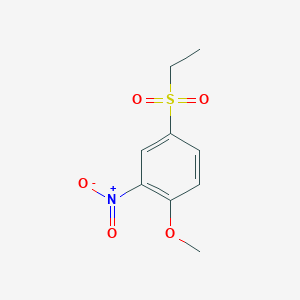

4-Ethylsulfonyl-2-nitroanisole

Overview

Description

Scientific Research Applications

Solvation Behavior and Molecular Interactions

Research on solvation behavior and molecular interactions, particularly in mixtures involving ionic liquids and molecular solvents, has used nitroanisole derivatives as solvatochromic probes. These studies help understand solute-solvent and solvent-solvent interactions, which are crucial for designing and optimizing various chemical processes and materials (Salari et al., 2010).

Environmental Impact and Degradation

Nitroaromatic compounds, including nitroanisoles, are significant due to their presence in pesticides, pharmaceuticals, and military explosives. Their environmental impact, particularly the formation of potentially more toxic azo compounds through anaerobic coupling reactions, is a concern. Research aims to understand these reactions to mitigate environmental risks (Kadoya et al., 2018).

Release Behavior from Microcapsules

The study of release behavior from microcapsules and microspheres involves nitroanisole compounds to explore the effects of core oil in polymer shells on the release rate. This research is significant for applications in controlled release technologies, such as pharmaceutical delivery systems (Nordstierna et al., 2010).

Analytical and Synthetic Chemistry Applications

Nitroanisole derivatives are used in synthetic chemistry for creating novel compounds, including potential pharmaceuticals and pesticides. For example, the synthesis of sulfonamide derivatives as PET tracer precursors demonstrates the utility of nitroanisole compounds in developing diagnostic tools (Gebhardt & Saluz, 2012).

Electrophilic and Nucleophilic Reactions

Studies on the electrophilicity and kinetics of reactions involving nitroanisole derivatives contribute to our understanding of their reactivity and potential applications in organic synthesis. This research is foundational for designing more efficient and selective chemical reactions (El Guesmi et al., 2008).

Safety and Hazards

The safety data sheet for a related compound, 4-Nitroanisole, indicates that it is suspected of causing cancer and is harmful to aquatic life with long-lasting effects . It is recommended to obtain special instructions before use, avoid release to the environment, and wear protective gloves/protective clothing/eye protection/face protection .

Mechanism of Action

Target of Action

It is often used in proteomics research , suggesting that it may interact with proteins or enzymes in the cell.

Mode of Action

Related compounds such as 4-nitroanisole have been shown to undergo a temperature-sensitive photochemical nucleophilic aromatic substitution . This process involves the replacement of a nitro group with a hydroxide ion, leading to changes in the compound’s structure

Biochemical Pathways

A study on a similar compound, 4-nitroanisole, showed that it initiates a degradation pathway involving the formation of 1,2,4-benzenetriol and the release of nitrite . It’s possible that 4-Ethylsulfonyl-2-nitroanisole may affect similar pathways, but more research is needed to confirm this.

Result of Action

Related compounds such as 4-nitroanisole have been shown to induce dna damages in a freshwater crustacean daphnia carinata exposed for 48 hours

Action Environment

Studies on similar compounds have shown that reaction regioselectivity can dramatically change with temperature . Therefore, it’s possible that environmental factors such as temperature may influence the action of 4-Ethylsulfonyl-2-nitroanisole.

properties

IUPAC Name |

4-ethylsulfonyl-1-methoxy-2-nitrobenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO5S/c1-3-16(13,14)7-4-5-9(15-2)8(6-7)10(11)12/h4-6H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQNHOMGPULSGTA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)C1=CC(=C(C=C1)OC)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-{4-[(Cyclohexylamino)sulfonyl]anilino}-4-oxobutanoic acid](/img/structure/B3142926.png)

![[1,1-Biphenyl]-4-acetamide, N-4-pyridinyl-](/img/structure/B3142932.png)

![7-(4-Methoxyphenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-5-carboxylic acid](/img/structure/B3142973.png)